![molecular formula C16H18N8O B2408261 N-(pyridin-3-ylméthyl)-1-(3-éthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azétidine-3-carboxamide CAS No. 1448130-73-1](/img/structure/B2408261.png)
N-(pyridin-3-ylméthyl)-1-(3-éthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azétidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N8O and its molecular weight is 338.375. The purity is usually 95%.
The exact mass of the compound 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Overview
This compound is characterized by:
- A triazolo-pyrimidine core known for its diverse biological activities.
- An azetidine ring that enhances its molecular diversity.
- A pyridine moiety which may influence its pharmacokinetic properties.
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antitumor Activity
The triazolo-pyrimidine derivatives have shown promising anticancer properties. Studies have reported cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
- PC-3 (prostate cancer)
The observed IC50 values for these activities range from approximately 14.5 to 57.01 µM. The mechanisms of action include:
- Inhibition of Enzymatic Activity : Targeting key enzymes such as EGFR and PI3K.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of Gene Expression : Altering the expression of genes associated with cancer progression.
Case Studies
Several notable studies have focused on synthesizing and evaluating compounds similar to the target molecule:
- Synthesis and Evaluation : A recent study synthesized derivatives based on triazolo-pyrimidine frameworks and tested them against multiple cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
- In Silico Studies : Molecular docking studies predicted the binding affinities of these compounds to key proteins involved in cancer signaling pathways (e.g., EGFR and PI3K). These studies support the hypothesis that structural modifications can enhance biological activity.
Mécanisme D'action
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration .
Mode of Action
The compound interacts with its target, the c-Met receptor, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the improved activity of the compound .
Result of Action
The compound’s action results in the inhibition of the proliferation and migration of cancer cells . Specifically, it has shown significant growth inhibitory effects on PC3 cells .
Activité Biologique
The compound 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a hybrid molecule that combines features of triazolo[4,5-d]pyrimidine and azetidine frameworks. This article aims to explore its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a triazolo-pyrimidine moiety linked to an azetidine carboxamide, which may contribute to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. The mechanism often involves inhibition of thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
Antimicrobial Activity
Azetidine derivatives have been reported to possess antimicrobial properties. In vitro studies demonstrated that compounds similar to the target molecule showed activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL . This suggests potential use in treating tuberculosis and other bacterial infections.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of azetidine derivatives. Compounds derived from azetidine have been tested for their ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The results indicated that certain modifications enhanced their anti-inflammatory activity .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Inhibition of thymidylate synthase and HDAC | |
Antimicrobial | Inhibition of Mtb with MIC values < 1 μg/mL | |
Anti-inflammatory | PLA2 inhibition |
Case Study: Antitumor Activity
In a study examining the effects of triazolo[4,5-d]pyrimidine derivatives on cancer cell lines such as MCF-7 (breast carcinoma) and HCT-116 (colon carcinoma), several compounds demonstrated substantial cytotoxicity. The study utilized various assays to assess cell viability and apoptosis induction, confirming the potential of these derivatives as anticancer agents .
Propriétés
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-2-24-15-13(21-22-24)14(19-10-20-15)23-8-12(9-23)16(25)18-7-11-4-3-5-17-6-11/h3-6,10,12H,2,7-9H2,1H3,(H,18,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIQPXKXSBSSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CN=CC=C4)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.